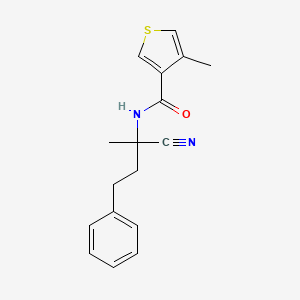

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride, or 4-AP-DHC, is a chemical compound that is used in scientific research. It is a piperidine derivative and is often used as a blocker of voltage-gated sodium channels. 4-AP-DHC is a valuable tool for scientists to study the effects of sodium channel blockade on physiological and biochemical processes.

Applications De Recherche Scientifique

Synthesis and Biological Properties

- Synthesis Methods : A study by Gevorgyan et al. (2017) discusses the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone, leading to compounds related to 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride. These compounds show potential for biological applications (Gevorgyan et al., 2017).

Material Science and Polymer Chemistry

- Polyurethane Synthesis : Kricheldorf and Awe (1989) explored the use of 4,4′-Bipiperidine and related compounds in the synthesis of nematic polyurethanes, which can be related to the synthesis and applications of this compound in polymer chemistry (Kricheldorf & Awe, 1989).

Analytical Chemistry

- Aldehyde Dehydrogenase Study : Abriola et al. (1987) investigated bromoacetophenone, a compound structurally related to this compound, as an affinity reagent for human aldehyde dehydrogenase, highlighting potential applications in enzymatic studies (Abriola et al., 1987).

Peptide Synthesis and Green Chemistry

- Peptide Synthesis : Al Musaimi et al. (2018) discussed the use of 2-methyltetrahydrofuran as an alternative solvent for peptide synthesis, which is related to the field of amino compound synthesis involving this compound (Al Musaimi et al., 2018).

Molecular and Supramolecular Chemistry

- Crystal Structure Analysis : Revathi et al. (2015) studied the crystal structure of a compound containing a 4-hydroxypiperidin-1-yl group, demonstrating the relevance of structural analysis in the field of molecular chemistry, which can be applied to this compound (Revathi et al., 2015).

Catalysis and Organic Synthesis

- Catalytic Applications : Formaggio et al. (2002) utilized a nitroxyl-containing alpha-amino acid in enantioselective oxidations, demonstrating the potential of compounds like this compound in catalysis and organic synthesis (Formaggio et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride is the IKKb (I-kappa-B kinase beta), a protein kinase that plays a key role in the NF-kappa-B signaling pathway . This pathway is involved in many cellular processes, including inflammation, immunity, cell survival, and proliferation.

Mode of Action

The compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa-B signaling pathway.

Biochemical Pathways

By inhibiting IKKb, this compound affects the NF-kappa-B signaling pathway . This pathway is crucial for the regulation of immune response, inflammation, and cell survival. Downstream effects of this modulation can include reduced inflammation and altered immune response.

Result of Action

The inhibition of IKKb by this compound leads to the modulation of the NF-kappa-B signaling pathway . This can result in a decrease in inflammation and changes in immune response at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-(4-aminopiperidin-1-yl)-1-phenylethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.2ClH/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFOTCJTBPOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)

![[3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2895706.png)

![(E)-4-(Dimethylamino)-N-[2-(oxan-4-yl)prop-2-enyl]but-2-enamide](/img/structure/B2895707.png)

![2-(4-Fluorophenyl)sulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2895714.png)

![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)